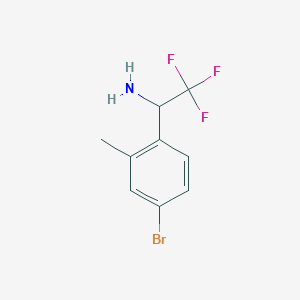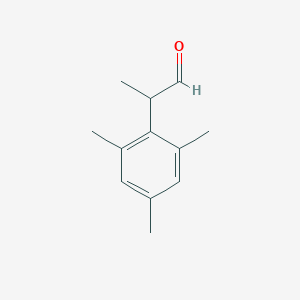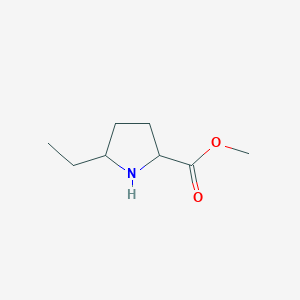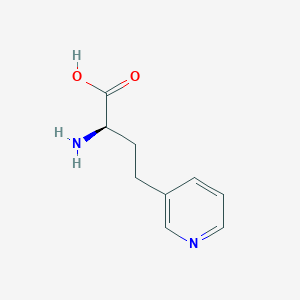
(2R)-2-Amino-4-(pyridin-3-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-4-(pyridin-3-YL)butanoic acid: is a chiral amino acid derivative that features a pyridine ring attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde and ®-2-aminobutyric acid.
Condensation Reaction: The pyridine-3-carboxaldehyde undergoes a condensation reaction with ®-2-aminobutyric acid in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, oxo derivatives, and reduced forms of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interactions: It is used in research to study protein-ligand interactions and protein folding.
Medicine:
Drug Development: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It is used in the development of diagnostic agents for imaging and disease detection.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may modulate signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
(2R)-2-Amino-4-(pyridin-2-YL)butanoic acid: Similar structure but with the pyridine ring attached at the 2-position.
(2R)-2-Amino-4-(pyridin-4-YL)butanoic acid: Similar structure but with the pyridine ring attached at the 4-position.
(2R)-2-Amino-4-(quinolin-3-YL)butanoic acid: Contains a quinoline ring instead of a pyridine ring.
Uniqueness:
Positional Isomerism: The position of the pyridine ring in (2R)-2-Amino-4-(pyridin-3-YL)butanoic acid provides unique chemical properties and reactivity compared to its positional isomers.
Biological Activity: The specific positioning of the pyridine ring can influence the compound’s interaction with biological targets, leading to distinct pharmacological effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-amino-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(12)13)4-3-7-2-1-5-11-6-7/h1-2,5-6,8H,3-4,10H2,(H,12,13)/t8-/m1/s1 |
InChI Key |
DKDFDEKVGHBVIX-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CN=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
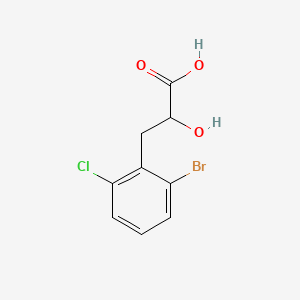
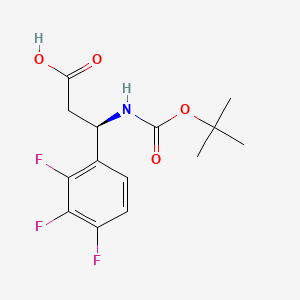
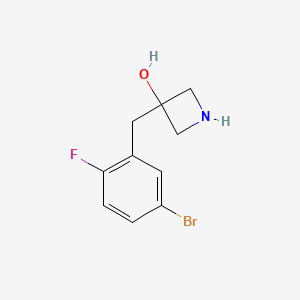
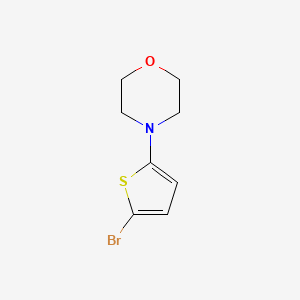

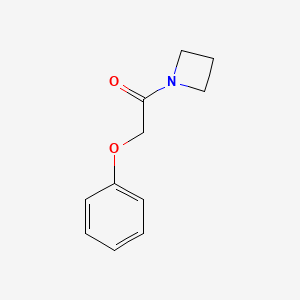


![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
